

4-Bromo-5-nitro-1H-indazole CAS number

1190315-72-0

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Compound of Interest

Compound Name: 4-Bromo-5-nitro-1H-indazole

Cat. No.: B1441986

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An In-Depth Technical Guide to **4-Bromo-5-nitro-1H-indazole** (CAS No. 1190315-72-0)

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **4-Bromo-5-nitro-1H-indazole**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While this specific molecule is not extensively documented in peer-reviewed literature, this guide consolidates the available data and provides context through analogous compounds. We will delve into its chemical and physical properties, plausible synthetic routes based on related structures, its potential applications in drug discovery, and essential safety and handling protocols. This document is intended to serve as a foundational resource for scientists working with or considering the use of this compound in their research endeavors.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.^[1] Indazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.^[1] Their structural versatility allows for substitution at various positions, enabling the fine-tuning of their pharmacological profiles. **4-Bromo-5-nitro-1H-indazole** represents a key building block within this class of compounds. The presence of a bromine

atom and a nitro group provides two distinct functional handles for further synthetic transformations, making it a valuable starting material for the creation of diverse chemical libraries. While detailed studies on this specific isomer are limited, its structural motifs suggest significant potential for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology.[\[2\]](#)

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Bromo-5-nitro-1H-indazole** is presented in Table 1. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimental data in the public domain.

Property	Value	Source
CAS Number	1190315-72-0	[3] [4]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	[5]
Molecular Weight	242.03 g/mol	[5]
Monoisotopic Mass	240.94868 Da	[5]
Predicted XlogP	2.1	[5]
Appearance	Likely a solid	Inferred
Storage	Store at room temperature, sealed in a dry environment	[6]

Synthesis and Mechanistic Insights

A specific, peer-reviewed synthesis protocol for **4-Bromo-5-nitro-1H-indazole** is not readily available in the published literature. However, the synthesis of a closely related isomer, 6-bromo-4-nitro-1H-indazole, is detailed in patent CN107805221A.[\[7\]](#) This process provides a plausible and instructive pathway that could likely be adapted for the synthesis of the target molecule. The following protocol is based on this analogous synthesis.

Analogous Synthesis of a Substituted Bromo-Nitro-Indazole

The synthesis of 6-bromo-4-nitro-1H-indazole involves a multi-step process starting from a substituted aniline.^[7] This approach leverages classical organic reactions, including nitration, reduction, and diazotization followed by cyclization.

Experimental Protocol: Synthesis of 6-Bromo-4-nitro-1H-indazole (Analogous Compound)

Step 1: Nitration of the Starting Material

- **Rationale:** The initial step involves the introduction of nitro groups onto the aromatic ring of a suitable starting material, such as a substituted 2-methylaniline. The choice of nitrating agent (e.g., a mixture of nitric and sulfuric acid) is critical for achieving the desired regioselectivity and yield. The strong acidic conditions protonate nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which then attacks the electron-rich aromatic ring.
- **Procedure** (as described in CN107805221A for a related starting material):
 - To a solution of the starting aniline in a suitable solvent, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C).
 - The reaction is stirred until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS).
 - The reaction mixture is then carefully quenched by pouring it onto ice, and the precipitated product is collected by filtration.

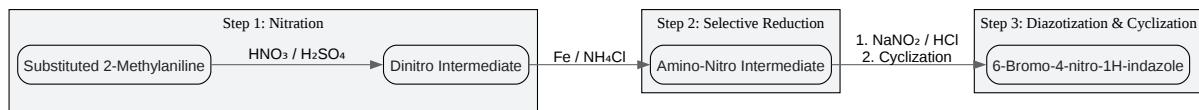
Step 2: Reduction of the Nitro Group

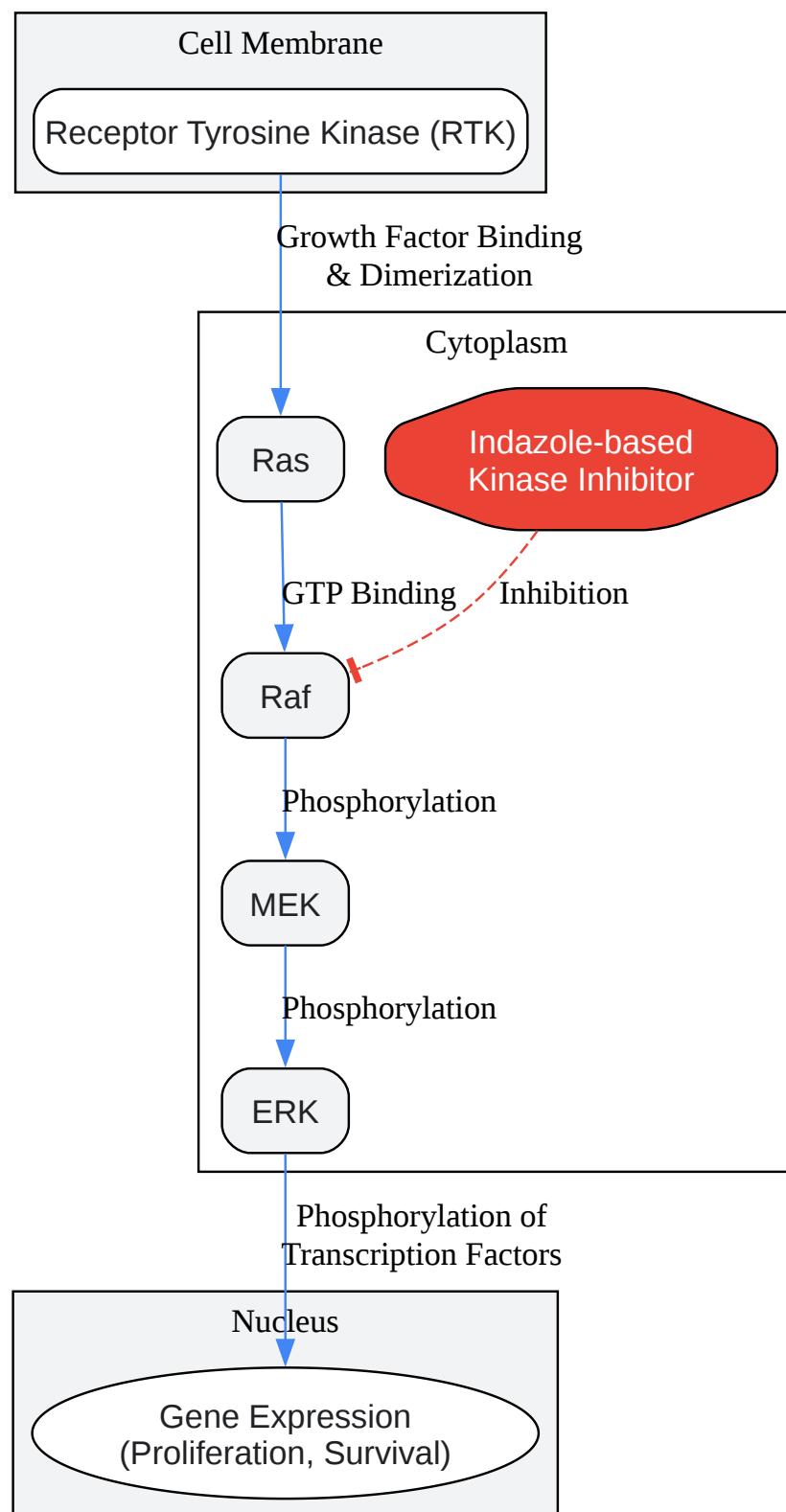
- **Rationale:** One of the nitro groups is selectively reduced to an amine. This is a crucial step to set up the subsequent diazotization and cyclization. Common reducing agents for this transformation include metals in acidic media (e.g., Fe/HCl, SnCl_2/HCl) or catalytic hydrogenation (e.g., $\text{H}_2/\text{Pd-C}$). The choice of reducing agent can influence the selectivity and overall yield. The patent suggests the use of iron powder with ammonium chloride.^[7]

- Procedure (as described in CN107805221A):
 - The dinitro compound is dissolved in a mixture of ethanol and water.
 - Ammonium chloride and iron powder are added, and the mixture is heated (e.g., to 80°C).
 - The reaction is monitored until the starting material is consumed.
 - The reaction mixture is filtered to remove the iron salts, and the filtrate is concentrated to yield the crude amino-nitro compound.

Step 3: Diazotization and Cyclization to Form the Indazole Ring

- Rationale: The newly formed amino group is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium. The diazonium salt is generally unstable and, in this case, undergoes an intramolecular cyclization to form the pyrazole ring of the indazole system. This is a classic method for the formation of the indazole core.
- Procedure (as described in CN107805221A):
 - The amino-nitro compound is dissolved in an acidic solution (e.g., aqueous HCl).
 - The solution is cooled to a low temperature (typically 0-5 °C).
 - An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature.
 - The reaction is stirred for a short period to allow for the formation of the indazole ring.
 - The product precipitates from the solution and is collected by filtration, washed, and dried.





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Caption: General RTK signaling pathway and a potential point of inhibition for indazole-based drugs.

Safety and Handling

A specific Safety Data Sheet (SDS) for **4-Bromo-5-nitro-1H-indazole** is not widely available. However, based on the SDS for related compounds such as other bromo-nitro-indazoles and nitroimidazoles, the following hazards and precautions can be anticipated. [8][9] Table 3: Anticipated Hazards and Handling Precautions

Category	Recommendation
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled. [8]
Skin Irritation	Causes skin irritation. [8]
Eye Irritation	Causes serious eye irritation. [8]
Respiratory Irritation	May cause respiratory irritation. [8]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection, and face protection. [8]
Handling	Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. [8]
Storage	Keep container tightly closed. Store in a dry, cool, and well-ventilated place. [8]

Conclusion

4-Bromo-5-nitro-1H-indazole is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and drug discovery. While comprehensive public data on this specific compound is limited, this guide provides a foundational understanding based on its chemical properties and by drawing parallels with closely related, well-documented compounds. The synthetic strategies and potential biological applications discussed herein

offer a starting point for researchers aiming to utilize this molecule in the development of novel chemical entities. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions in a controlled laboratory setting.

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